N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the oxazole ring can be formed via the cyclization of α-haloketones with amides. The tetrahydronaphthalene moiety is often introduced through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as Lewis acids may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the oxazole ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbonyl group results in an alcohol derivative.
Scientific Research Applications
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- 1-(4-methoxyphenyl)-5-methyl-N,N’-bis(1H-pyrazol-5-yl)oxalamide
Uniqueness
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its combination of a pyrazole ring, a tetrahydronaphthalene moiety, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H24N4O3/c1-31-21-10-6-17(7-11-21)16-29-24(12-13-26-29)27-25(30)22-15-23(32-28-22)20-9-8-18-4-2-3-5-19(18)14-20/h6-15H,2-5,16H2,1H3,(H,27,30) |
InChI Key |
NHDPOKCLTOWQQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
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